(S)-2-(5-chloro-2-fluorophenyl)pyrrolidine
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Overview
Description
(S)-2-(5-chloro-2-fluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 5-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(5-chloro-2-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-chloro-2-fluorobenzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(5-chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(S)-2-(5-chloro-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(5-chloro-2-fluorophenyl)pyrrolidine depends on its specific application:
Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or signaling cascades.
Comparison with Similar Compounds
®-2-(5-chloro-2-fluorophenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-(5-chloro-2-fluorophenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(5-chlorophenyl)pyrrolidine: A structurally similar compound lacking the fluorine substituent.
Uniqueness: (S)-2-(5-chloro-2-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the aromatic ring
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2S)-2-(5-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1 |
InChI Key |
QGMCXNROUZRMGQ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)Cl)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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